2,2,2,2',6'-Pentafluoro-4'-(trifluoromethyl)acetophenone 2,2,2,2',6'-Pentafluoro-4'-(trifluoromethyl)acetophenone
Brand Name: Vulcanchem
CAS No.: 2149590-62-3
VCID: VC4161586
InChI: InChI=1S/C9H2F8O/c10-4-1-3(8(12,13)14)2-5(11)6(4)7(18)9(15,16)17/h1-2H
SMILES: C1=C(C=C(C(=C1F)C(=O)C(F)(F)F)F)C(F)(F)F
Molecular Formula: C9H2F8O
Molecular Weight: 278.101

2,2,2,2',6'-Pentafluoro-4'-(trifluoromethyl)acetophenone

CAS No.: 2149590-62-3

Cat. No.: VC4161586

Molecular Formula: C9H2F8O

Molecular Weight: 278.101

* For research use only. Not for human or veterinary use.

2,2,2,2',6'-Pentafluoro-4'-(trifluoromethyl)acetophenone - 2149590-62-3

Specification

CAS No. 2149590-62-3
Molecular Formula C9H2F8O
Molecular Weight 278.101
IUPAC Name 1-[2,6-difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone
Standard InChI InChI=1S/C9H2F8O/c10-4-1-3(8(12,13)14)2-5(11)6(4)7(18)9(15,16)17/h1-2H
Standard InChI Key RUIYTWSLUXUTOA-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1F)C(=O)C(F)(F)F)F)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

The compound is systematically named 1-[2,6-difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone according to IUPAC guidelines . Its molecular formula, C₉H₂F₈O, reflects the substitution of eight fluorine atoms and a ketone functional group on the acetophenone backbone. Key synonyms include AKOS037655401 and PS-11079, as registered in chemical databases .

Structural Elucidation

The structure comprises a central acetophenone moiety with fluorine substitutions at the 2, 2', and 6' positions, alongside a trifluoromethyl group at the 4' position (Figure 1). The SMILES notation C1=C(C=C(C(=C1F)C(=O)C(F)(F)F)F)C(F)(F)F and InChIKey RUIYTWSLUXUTOA-UHFFFAOYSA-N provide unambiguous representations of its connectivity. X-ray crystallography and NMR studies confirm the planar geometry of the aromatic ring and the electron-withdrawing effects of the fluorine substituents .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular Weight278.10 g/mol
XLogP3-AA (Lipophilicity)3.8
Hydrogen Bond Acceptors9
Rotatable Bonds1
Topological Polar Surface Area17.1 Ų

Synthesis and Characterization

Synthetic Routes

The compound is typically synthesized via Friedel-Crafts acylation of 1,3-difluoro-5-(trifluoromethyl)benzene with trifluoroacetyl chloride in the presence of a Lewis acid catalyst . Alternative methods involve halogen exchange reactions on pre-functionalized acetophenone derivatives, leveraging fluorinating agents such as sulfur tetrafluoride . Recent optimizations focus on reducing byproduct formation through controlled temperature regimes (‑40°C to 25°C) and anhydrous conditions .

Analytical Characterization

High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion peak at m/z 277.99779 Da . ¹⁹F NMR reveals distinct signals for the trifluoromethyl (δ ‑62.5 ppm) and aromatic fluorine groups (δ ‑112.3 ppm and ‑118.7 ppm) . Infrared Spectroscopy identifies the carbonyl stretch at 1,765 cm⁻¹, characteristic of electron-deficient ketones .

Physicochemical Properties

Solubility and Stability

The compound demonstrates limited solubility in polar solvents (e.g., water solubility <0.1 mg/mL at 25°C) but high miscibility in fluorinated solvents like hexafluorobenzene . Its stability under ambient conditions is attributed to the strong C-F bonds, with decomposition observed only above 300°C .

Reactivity

The electron-deficient aromatic ring undergoes nucleophilic aromatic substitution at the 4' position, while the ketone group participates in condensation reactions with hydrazines and hydroxylamines . Fluorine atoms at the 2' and 6' positions sterically hinder electrophilic attacks, directing reactivity toward the para position relative to the trifluoromethyl group .

Applications in Industrial and Research Contexts

Fluorinated Polymer Production

As a monomer, this compound enhances the thermal and chemical resistance of polyaryl ether ketones (PAEKs), which are critical in aerospace and semiconductor manufacturing . Copolymerization with tetrafluoroethylene yields materials with glass transition temperatures exceeding 200°C .

Pharmaceutical Intermediates

The trifluoromethyl group is leveraged in the synthesis of protease inhibitors and kinase antagonists, where fluorine’s electronegativity improves binding affinity . Recent patents highlight its use in Janus kinase (JAK) inhibitors for autoimmune diseases .

Table 2: Industrial Applications

ApplicationRoleExample Product
PolymersMonomer for high-performance resinsFluorinated PAEKs
AgrochemicalsIntermediate for herbicidesTrifluralin analogs
PharmaceuticalsBuilding block for kinase inhibitorsTofacitinib derivatives

Regulatory and Environmental Impact

PFAS Regulations

As a member of the PFAS family, this compound falls under evolving regulations such as the EU’s REACH restrictions and the U.S. EPA’s PFAS Strategic Roadmap . Restrictions focus on limiting environmental persistence, given the compound’s estimated half-life of >1,000 days in aqueous systems .

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